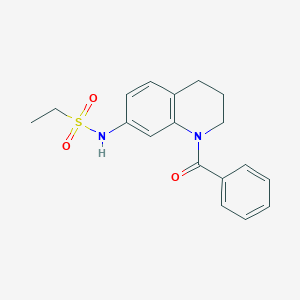![molecular formula C18H22N2O5S2 B6573819 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide CAS No. 946283-78-9](/img/structure/B6573819.png)
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide” is a compound that is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc . It is also known by registry numbers ZINC000016954476 .
Molecular Structure Analysis
The molecular weight of this compound is 410.51, and its molecular formula is C18 H22 N2 O5 S2 . The compound is achiral, and its structure includes a central sulfur atom with two doubly bonded oxygens, also bonded to a nitrogen atom .Physical And Chemical Properties Analysis
The compound has a logP value of 2.5654, a logD value of 2.5617, and a logSw value of -2.9914 . It has 9 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has shown potent effectiveness against various resistant and nonresistant cancer cell lines . It inhibits the assembly of purified tubulin by strongly binding to the colchicine-binding site . It depolymerizes microtubules in the KB cell line, resulting in an accumulation of G2/M phase cells . It also causes Bcl-2 phosphorylation, cytochrome c translocation, and activation of the caspase-9 and caspase-3 cascades .
Antibacterial Activity
Sulfonamide compounds, including this one, have been used as antibacterial agents . They have shown promising activities against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
Sulfonamides have also been used as antifungal agents . They can inhibit the growth of various types of fungi, making them useful in the treatment of fungal infections .
Antiviral Activity
Sulfonamides have been used as antiviral agents . They can inhibit the replication of various types of viruses, making them useful in the treatment of viral infections .
Anti-Inflammatory and Analgesic Activity
Sulfonamides have been used as anti-inflammatory and analgesic agents . They can reduce inflammation and pain, making them useful in the treatment of conditions such as arthritis .
Use in Organic Synthesis
The sulfonamide motif, including this compound, has various applications in organic synthesis . It can be used as an activating group, protecting group, leaving group, and as a molecular scaffold .
Use in Chemotherapy
This compound has potential as a chemotherapeutic agent for the treatment of various malignancies . It has shown significant inhibition of tumor growth in NOD/scid mice bearing human oral, gastric, and drug-resistant xenografts .
Use in Gene Therapy
Sulfonamides have been used in gene therapy . They can be used to deliver genes into cells, which can then be used to treat various genetic disorders .
Mecanismo De Acción
While the exact mechanism of action for this compound is not specified, a similar compound, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), has been shown to inhibit the assembly of purified tubulin by strongly binding to the colchicine-binding site . This leads to the depolymerization of microtubules in certain cell lines, resulting in an accumulation of G2/M phase cells .
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-3-26(21,22)19-15-6-11-18-14(13-15)5-4-12-20(18)27(23,24)17-9-7-16(25-2)8-10-17/h6-11,13,19H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSVEWOMLIQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6573740.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6573754.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B6573763.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B6573774.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide](/img/structure/B6573782.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6573792.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6573793.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6573799.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6573804.png)

![N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethane-1-sulfonamide](/img/structure/B6573827.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(ethylsulfanyl)benzamide](/img/structure/B6573831.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine](/img/structure/B6573847.png)